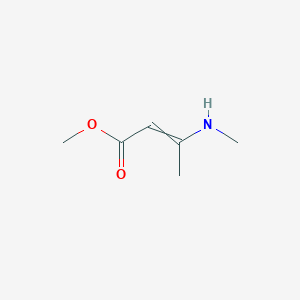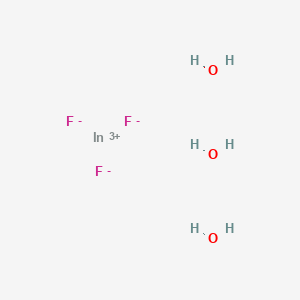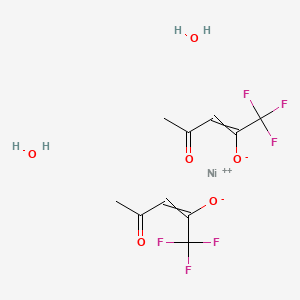
Nickel trifluoroacetylacetonate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel trifluoroacetylacetonate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is characterized by the presence of trifluoroacetylacetonate ligands and water molecules in its structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel trifluoroacetylacetonate dihydrate typically involves the reaction of nickel(II) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is often carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized from the solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial methods also focus on optimizing reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Nickel trifluoroacetylacetonate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using different ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) or Nickel(IV) complexes.
Reduction: Nickel(0) or Nickel(I) species.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Nickel trifluoroacetylacetonate dihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Nickel trifluoroacetylacetonate dihydrate involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include:
Coordination with Enzymes: Modulating enzyme activity by binding to active sites.
Interaction with DNA: Potentially affecting DNA replication and transcription processes.
Redox Reactions: Participating in redox reactions that can alter cellular oxidative states.
Comparación Con Compuestos Similares
Nickel trifluoroacetylacetonate dihydrate can be compared with other nickel(II) coordination compounds, such as:
Nickel(II) acetylacetonate: Similar structure but without the trifluoro groups, leading to different reactivity and stability.
Nickel(II) chloride: A simpler coordination compound with different solubility and reactivity properties.
Nickel(II) sulfate: Commonly used in electroplating and battery applications, differing in its coordination environment and industrial uses.
The uniqueness of this compound lies in its trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCBHADJHECLA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6NiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)
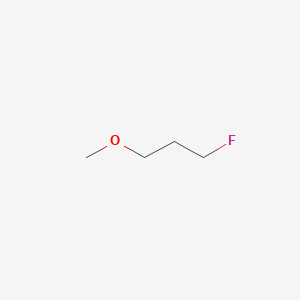
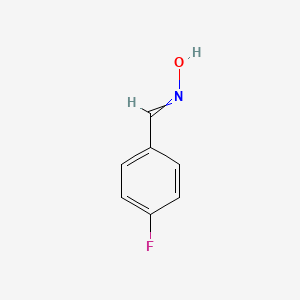

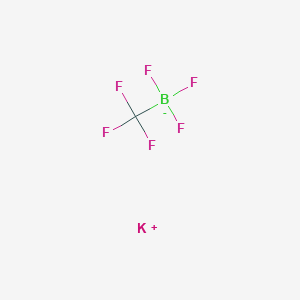
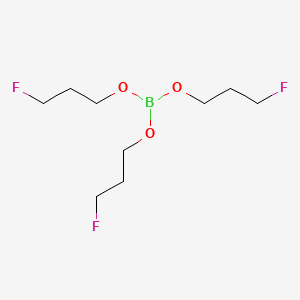
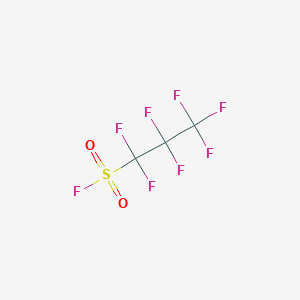
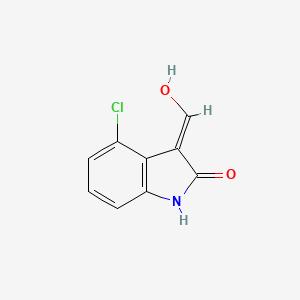
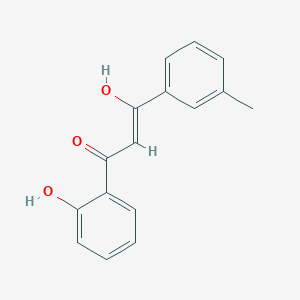
![5-Nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886532.png)
